molecular formula C24H18N2O5S3 B12154887 (E)-{2-(4-methylphenyl)-1-[6-(methylsulfonyl)-1,3-benzothiazol-3-ium-2-yl]-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate

(E)-{2-(4-methylphenyl)-1-[6-(methylsulfonyl)-1,3-benzothiazol-3-ium-2-yl]-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate

Cat. No.: B12154887
M. Wt: 510.6 g/mol
InChI Key: BDYDHBFIDHJGBP-UHFFFAOYSA-N
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Description

(E)-{2-(4-methylphenyl)-1-[6-(methylsulfonyl)-1,3-benzothiazol-3-ium-2-yl]-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate is a complex organic compound that features a unique combination of functional groups, including a benzothiazolium ion, a dioxopyrrolidine ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-{2-(4-methylphenyl)-1-[6-(methylsulfonyl)-1,3-benzothiazol-3-ium-2-yl]-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazolium ion precursor, which can be synthesized by reacting 2-aminothiophenol with methylsulfonyl chloride under basic conditions. The resulting benzothiazole derivative is then subjected to further functionalization to introduce the dioxopyrrolidine ring and the thiophene moiety.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(E)-{2-(4-methylphenyl)-1-[6-(methylsulfonyl)-1,3-benzothiazol-3-ium-2-yl]-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzothiazolium ion can be reduced to the corresponding benzothiazole.

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxide or thiophene sulfone, while reduction of the benzothiazolium ion can produce benzothiazole.

Scientific Research Applications

Chemistry

In chemistry, (E)-{2-(4-methylphenyl)-1-[6-(methylsulfonyl)-1,3-benzothiazol-3-ium-2-yl]-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins, nucleic acids, and other biomolecules makes it a valuable tool for understanding biological processes at the molecular level.

Medicine

In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its ability to modulate specific biological pathways can be harnessed for the development of new drugs for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used as a precursor for the synthesis of advanced materials, such as polymers and nanomaterials. Its unique properties make it suitable for applications in electronics, photonics, and other high-tech industries.

Mechanism of Action

The mechanism of action of (E)-{2-(4-methylphenyl)-1-[6-(methylsulfonyl)-1,3-benzothiazol-3-ium-2-yl]-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play key roles in biological pathways. The compound’s ability to bind to these targets and modulate their activity is the basis for its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-{2-(4-methylphenyl)-1-[6-(methylsulfonyl)-1,3-benzothiazol-3-ium-2-yl]-4,5-dioxopyrrolidin-3-ylidene}(furan-2-yl)methanolate
  • (E)-{2-(4-methylphenyl)-1-[6-(methylsulfonyl)-1,3-benzothiazol-3-ium-2-yl]-4,5-dioxopyrrolidin-3-ylidene}(pyridin-2-yl)methanolate

Uniqueness

What sets (E)-{2-(4-methylphenyl)-1-[6-(methylsulfonyl)-1,3-benzothiazol-3-ium-2-yl]-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the thiophene moiety, in particular, can enhance its electronic properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H18N2O5S3

Molecular Weight

510.6 g/mol

IUPAC Name

4-hydroxy-2-(4-methylphenyl)-1-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H18N2O5S3/c1-13-5-7-14(8-6-13)20-19(21(27)17-4-3-11-32-17)22(28)23(29)26(20)24-25-16-10-9-15(34(2,30)31)12-18(16)33-24/h3-12,20,28H,1-2H3

InChI Key

BDYDHBFIDHJGBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C)O)C(=O)C5=CC=CS5

Origin of Product

United States

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